

Toxicological Profile of Aluminum Hydroxychloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Aluminum hydroxychloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted on **aluminum hydroxychloride** and its related compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and visualizes the core molecular pathways implicated in **aluminum hydroxychloride**-induced toxicity.

Executive Summary

Aluminum hydroxychloride, a common component in consumer products, particularly antiperspirants, has been the subject of numerous toxicological investigations. The primary routes of potential human exposure include dermal application and, to a lesser extent, inhalation from aerosolized products. While dermal absorption of aluminum from cosmetic products is generally low, concerns regarding potential systemic effects, neurotoxicity, genotoxicity, and local tissue reactions persist. This guide synthesizes the available scientific literature to provide a detailed examination of these toxicological endpoints.

Data Presentation: Quantitative Toxicology

The following tables summarize the key quantitative data from various toxicological studies on **aluminum hydroxychloride** and its closely related salts. These values provide critical

reference points for risk assessment.

Table 1: Acute and Repeated Dose Toxicity Data

Test Substance	Species	Route	Endpoint	Value	Reference
Aluminum Hydroxychloride (Al ₂ (OH) ₅ Cl)	Rat	Dermal	LD ₅₀	>2000 mg/kg bw	
Aluminum Hydroxychloride (Al ₂ (OH) ₅ Cl)	Rat	Oral	LD ₅₀	>2000 mg/kg bw	
Aluminum Chloride	Rat	Oral	LD ₅₀	3630 ± 400 mg/kg bw	[1]
Aluminum Hydroxychloride	Rat	Oral	NOAEL (28-day)	1000 mg/kg/day	[2]
Aluminum Chloride	Rat	Oral	NOAEL (28-day)	300 mg/kg/day	[3][4]
Aluminum Chloride	Rat	Oral	LOAEL (Chronic)	0.9 mg/kg bw/day (neurotoxic effects)	
Aluminum Chlorohydrate	Rat	Inhalation	TCLo (26-week)	25 mg/m ³ /6H	[5]

LD₅₀: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; TCLo: Lowest Published Toxic Concentration.

Table 2: Genotoxicity and Cytotoxicity Data

Test Substance	Test System	Endpoint	Result	Reference
Aluminum Chloride	S. typhimurium (Ames test)	Mutagenicity	Negative	[6]
Aluminum Chloride	Human Lymphocytes	Micronucleus Formation	Positive	[7]
Aluminum Chloride	Human Lymphocytes	Chromosomal Aberrations	Positive	[7]
Aluminum Chlorohydrate	A549 cells (human alveolar)	Cytotoxicity (IC ₅₀)	Not cytotoxic at ≤ 1 mg/ml	[8]
Aluminum Chloride	PC12D cells	Apoptosis	Induced by aluminum-maltol complex	[9]

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

This section details the methodologies employed in key toxicological studies to provide a framework for understanding and replicating the presented data.

Acute Dermal Toxicity (OECD 402)

- Test Substance: **Aluminum hydroxychloride**.
- Species: Wistar rats (young adults, both sexes).[10]
- Procedure: A single dose of 2000 mg/kg body weight of the test substance is applied to a clipped area of the dorsal skin (at least 10% of the body surface).[10][11] The application site is covered with a semi-occlusive dressing for 24 hours.[10]
- Observations: Animals are observed for mortality, clinical signs of toxicity, and local skin reactions (erythema and edema) for 14 days post-application.[10] Body weight is recorded weekly. At the end of the study, a gross necropsy is performed.[10]

Repeated Dose 28-Day Oral Toxicity (OECD 407)

- Test Substance: Aluminum chloride.
- Species: Sprague-Dawley rats.[4]
- Procedure: The test substance is administered daily by oral gavage for 28 consecutive days at dose levels of 0, 100, 300, and 900 mg/kg/day.[4]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the treatment period, blood is collected for hematology and clinical chemistry analysis. A comprehensive gross necropsy is performed, and selected organs are weighed and preserved for histopathological examination.[4]

In Vitro Micronucleus Test (OECD 487)

- Test System: Cultured human lymphocytes.[7]
- Procedure: Lymphocyte cultures are exposed to various concentrations of the test substance (e.g., 5, 10, 15, and 25 μ M aluminum chloride) for a specified duration, often covering different phases of the cell cycle.[7] Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
- Analysis: Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored under a microscope. The micronuclei represent chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.
[12]

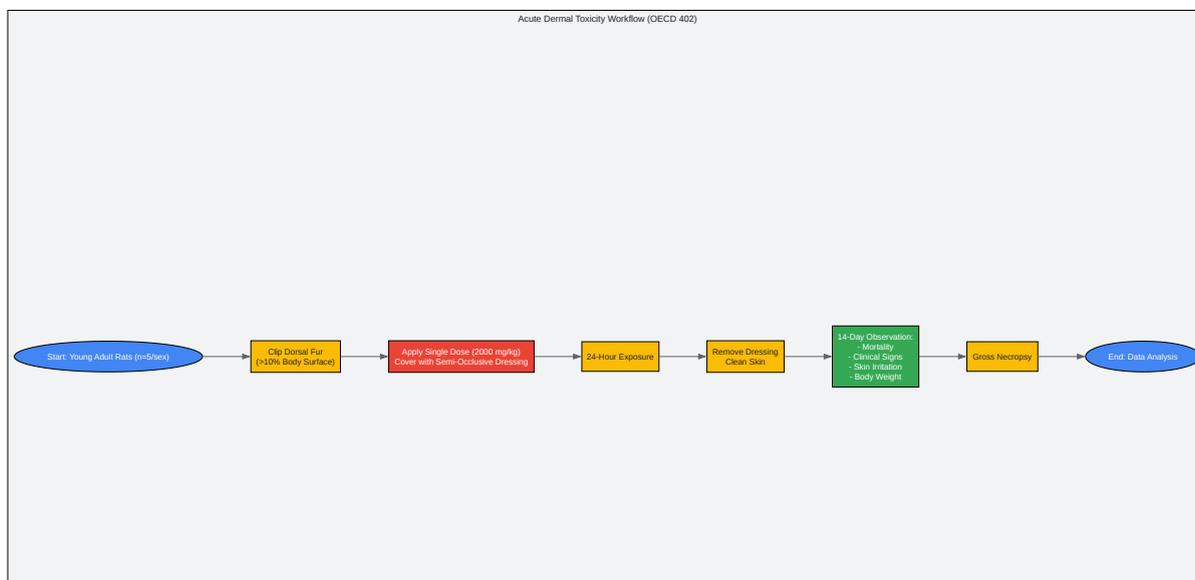
In Vitro Inhalation Toxicity using A549 Cells

- Test System: Human alveolar epithelial cells (A549).[8]
- Procedure: A549 cells are cultured to confluence. Suspensions of aluminum chlorohydrate (e.g., 0.25, 0.5, and 1 mg/ml) are added to the cell culture medium for a defined exposure period.[8]
- Endpoints:

- Cytotoxicity: Assessed by methods such as the MTT or neutral red uptake assay.
- Oxidative Stress: Measured by detecting reactive oxygen species (ROS) using fluorescent probes.[8]
- Inflammation: Gene expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8, IL-1A) is quantified using RT-qPCR.[8]

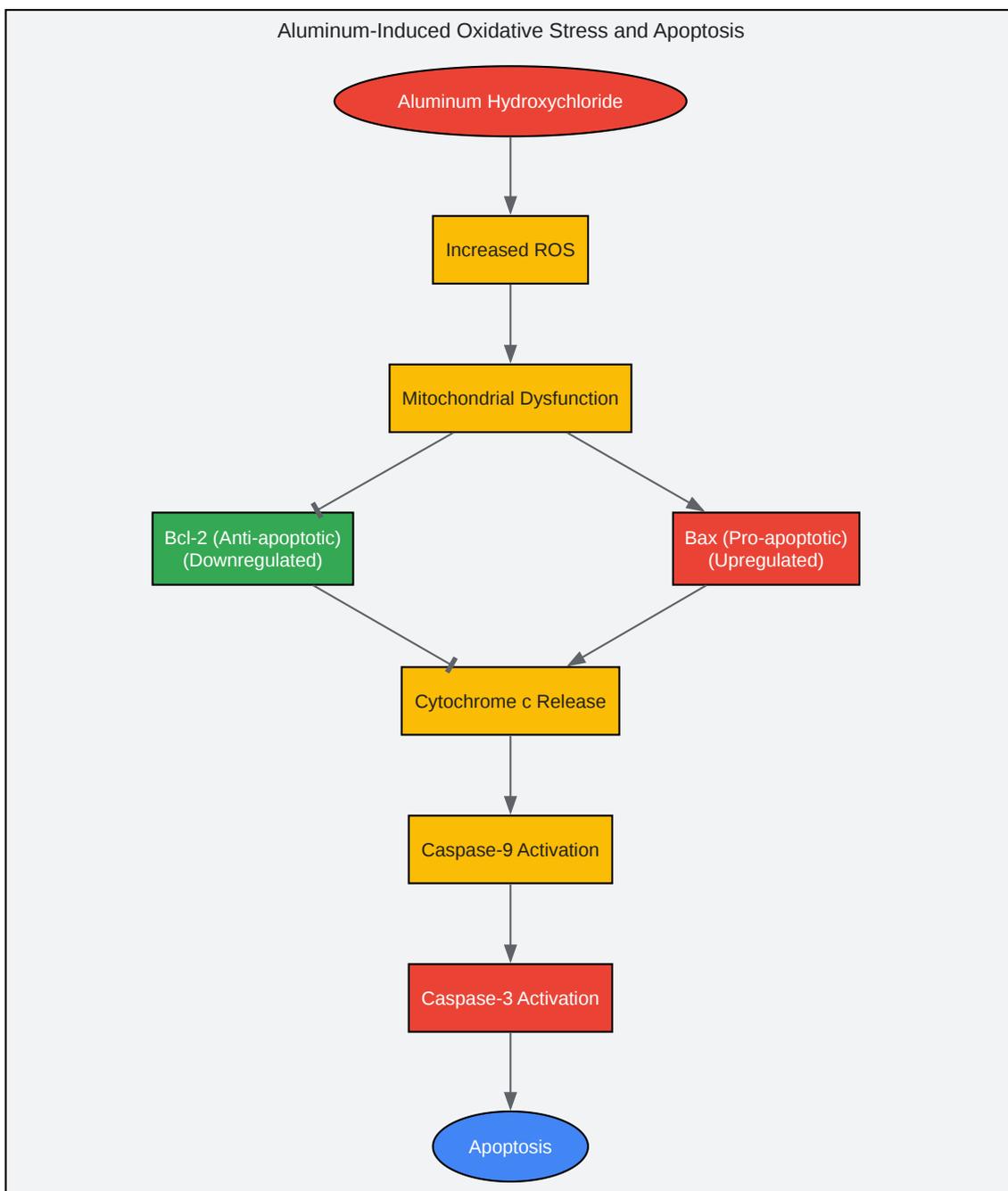
Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key molecular pathways and experimental workflows relevant to the toxicology of **aluminum hydroxchloride**.



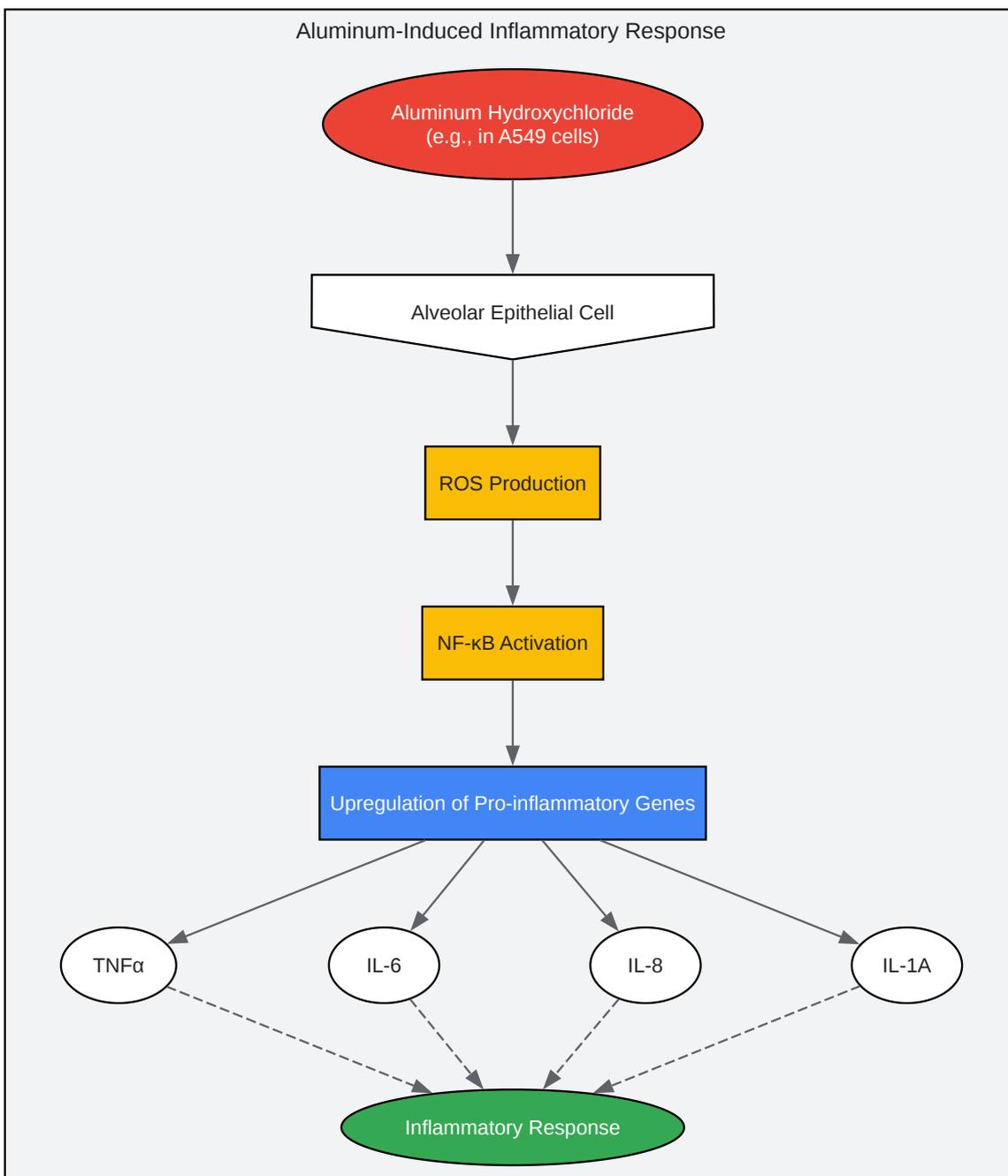
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Caption: Workflow for an acute dermal toxicity study.



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Caption: Mitochondrial pathway of apoptosis induced by aluminum.



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Caption: Inflammatory signaling cascade triggered by aluminum.

Conclusion

The toxicological profile of **aluminum hydroxychloride** indicates a substance with low acute oral and dermal toxicity.[2] However, repeated exposure, particularly via inhalation, may pose a risk, with the lungs being a primary target organ.[5][13] Genotoxic potential has been observed in some in vitro systems, suggesting that aluminum ions can interact with genetic material.[7] Mechanistic studies point towards the induction of oxidative stress, inflammation, and apoptosis as key events in aluminum-induced cellular toxicity.[8][14] The signaling pathways involving ROS generation, mitochondrial dysfunction, and the activation of pro-inflammatory transcription factors like NF-κB appear to be central to these processes. Further research is warranted to fully elucidate the long-term effects of low-dose chronic exposure and to establish definitive causal links between **aluminum hydroxychloride** exposure and human health outcomes. This guide provides a foundational summary to aid in these ongoing research and development efforts.

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